molecular formula C7H16ClNO B2692934 (S)-2-(Methoxymethyl)piperidine hydrochloride CAS No. 688810-00-6

(S)-2-(Methoxymethyl)piperidine hydrochloride

Cat. No.: B2692934
CAS No.: 688810-00-6
M. Wt: 165.66
InChI Key: RVJIISYICORWPY-FJXQXJEOSA-N
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Description

(S)-2-(Methoxymethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom

Scientific Research Applications

(S)-2-(Methoxymethyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “(S)-2-(Methoxymethyl)piperidine hydrochloride” can be found at the provided link . It’s important to handle this compound with care and follow all safety precautions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Methoxymethyl)piperidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-2-(Methoxymethyl)piperidine.

    Methoxymethylation: The piperidine ring is functionalized with a methoxymethyl group using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Methoxymethyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of (S)-2-(Methoxymethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring with one nitrogen atom.

    N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.

    2-Methylpiperidine: A piperidine derivative with a methyl group attached to the second carbon atom.

Uniqueness

(S)-2-(Methoxymethyl)piperidine hydrochloride is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This functional group enhances its solubility and potential for various chemical transformations, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(2S)-2-(methoxymethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-9-6-7-4-2-3-5-8-7;/h7-8H,2-6H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJIISYICORWPY-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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